molecular formula C12H16N2O4S B13777128 N-(o-Nitrophenylthio)-L-isoleucine CAS No. 7690-79-1

N-(o-Nitrophenylthio)-L-isoleucine

Cat. No.: B13777128
CAS No.: 7690-79-1
M. Wt: 284.33 g/mol
InChI Key: UFHDHBSNSXORPU-KWQFWETISA-N
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Description

N-(o-Nitrophenylthio)-L-isoleucine is a compound that belongs to the class of nitrophenylthio derivatives of amino acids It is characterized by the presence of a nitrophenylthio group attached to the amino acid L-isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(o-Nitrophenylthio)-L-isoleucine can be synthesized through the reaction of L-isoleucine with o-nitrophenylsulphenyl thiocyanate in the presence of silver nitrate. This method yields high amounts of the desired product . The reaction is selective, producing Nα-mono-o-nitrophenylthio and NαNε-bis-o-nitrophenylthio derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(o-Nitrophenylthio)-L-isoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thermolysis: Typically conducted at elevated temperatures.

    Photolysis: Requires UV light exposure.

Major Products Formed

Scientific Research Applications

N-(o-Nitrophenylthio)-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(o-Nitrophenylthio)-L-isoleucine involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrophenylthio group can undergo electrophilic substitution reactions, which play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(o-Nitrophenylthio)-L-isoleucine is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other nitrophenylthio derivatives

Properties

CAS No.

7690-79-1

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid

InChI

InChI=1S/C12H16N2O4S/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18/h4-8,11,13H,3H2,1-2H3,(H,15,16)/t8-,11-/m0/s1

InChI Key

UFHDHBSNSXORPU-KWQFWETISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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